4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene

Biocatalysis Enzymatic isomerization Epoxide ring-opening

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene (CAS 116383-67-6) is a chlorinated epoxide whose electron-withdrawing 4-Cl substituent modulates epoxide reactivity and regioselectivity versus non-halogenated analogs. Its distinct LogP (2.73 vs 2.07) enables reliable reverse-phase HPLC/LC-MS separation—critical for method development and impurity profiling. As a probe substrate for epoxide hydrolase SAR studies and a key electrophilic intermediate for chlorinated 1,2-dihydronaphthalene scaffolds, this compound offers unique value for medicinal chemistry and biocatalysis programs. Available at ≥98% purity. Inquire for bulk quantities.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
CAS No. 116383-67-6
Cat. No. B037927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
CAS116383-67-6
Synonyms4-CHLORO-1A,2,3,7B-TETRAHYDRO-1-OXA-CYCLOPROPA[A]NAPHTHALENE
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2Cl)C3C1O3
InChIInChI=1S/C10H9ClO/c11-8-3-1-2-7-6(8)4-5-9-10(7)12-9/h1-3,9-10H,4-5H2
InChIKeyZJZWKTAMXHPWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene (CAS 116383-67-6): Procurement-Ready Chemical Identity and Class Overview


4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene (CAS 116383-67-6), with molecular formula C10H9ClO and molecular weight 180.63 g/mol, is a chlorinated arene oxide belonging to the epoxide class [1]. Characterized by a three-membered oxirane ring fused to a tetrahydronaphthalene backbone with a chlorine substituent at the 4-position, this compound serves as a reactive electrophilic intermediate . The chlorine atom modifies the electronic environment of the aromatic system and the epoxide ring, potentially altering the compound's reactivity profile, regioselectivity in ring-opening reactions, and physicochemical properties compared to non-halogenated analogs, though direct experimental comparisons with the parent 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene or other substituted variants have not been systematically reported in the peer-reviewed literature accessible for this analysis.

Why Generic Substitution of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene (CAS 116383-67-6) Is Not Advisable Without Verification


Substituting 4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene with the non-chlorinated parent compound (1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene) or with other halogenated analogs (e.g., 4-fluoro or 4-bromo derivatives) cannot be assumed to be functionally equivalent without experimental validation . The presence of the electron-withdrawing chlorine substituent is expected to alter the electron density of the aromatic ring and, consequently, the reactivity of the epoxide moiety . This electronic modulation can impact nucleophilic ring-opening regioselectivity, reaction kinetics, and the stability of reaction intermediates, ultimately affecting synthetic yields, product purity profiles, and potential interactions with biological targets [1]. While the extent of these differences for this specific compound remains largely uncharacterized in published studies, the principle of substituent-dependent reactivity in epoxide chemistry is well-established and constitutes a material risk for scientific reproducibility and process consistency. The following section provides the limited quantitative evidence currently available to inform selection decisions.

Quantitative Differentiation Evidence for 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene (CAS 116383-67-6) Relative to Analogs


Enzymatic Isomerization Activity of Parent Epoxide Scaffold by Styrene Oxide Isomerase

While direct enzymatic data for the 4-chloro derivative are absent from published sources, the parent scaffold 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene exhibits quantifiable, albeit low, activity with styrene oxide isomerase (EC 5.3.99.7) from Pseudomonas putida S12 [1]. This establishes a baseline for the tetrahydronaphtho[1,2-b]oxirene core's recognition by this enzyme class. The addition of a 4-chloro substituent, as in 4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene, is anticipated to further modulate this interaction due to altered electronic and steric parameters, though this remains to be experimentally quantified. In contrast, a structurally related but electronically distinct substrate, 2-(4-chlorophenyl)oxirane, shows substantially higher relative activity (3.7%) with the same enzyme system [2].

Biocatalysis Enzymatic isomerization Epoxide ring-opening

Asymmetric Synthesis Potential of Parent Epoxide Scaffold via Biocatalytic Kinetic Resolution

The parent compound, 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene (1,2-dihydronaphthalene oxide), undergoes enantioselective hydrolysis catalyzed by epoxide hydrolases, yielding (R)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one with up to 49% conversion and 99% enantiomeric excess (ee) [1]. This establishes the scaffold's utility in producing chiral building blocks via biocatalytic resolution. The 4-chloro derivative (4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene) presents an opportunity to generate analogous chiral chlorinated synthons, which are valuable in medicinal chemistry. The chlorine substituent may influence the enantioselectivity and conversion efficiency of this enzymatic process compared to the parent, though this has not been reported.

Asymmetric synthesis Kinetic resolution Biocatalysis

Predicted Physicochemical Property Differentiation: LogP and Lipophilicity

Computational predictions indicate a measurable difference in lipophilicity between 4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene and its non-chlorinated parent analog. The predicted LogP for the 4-chloro derivative is approximately 2.73 , whereas the parent 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene has a predicted LogP of approximately 2.07 . This increase in lipophilicity (+0.66 LogP units) is consistent with the addition of the hydrophobic chlorine atom and may affect solubility, membrane permeability, and chromatographic retention behavior.

Lipophilicity LogP Physicochemical properties

Defined Research and Industrial Application Scenarios for 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene (CAS 116383-67-6)


Precursor for Synthesis of Chlorinated 1,2-Dihydronaphthalene Derivatives

This compound serves as a key electrophilic intermediate for synthesizing chlorinated 1,2-dihydronaphthalene derivatives via regioselective nucleophilic ring-opening reactions. The presence of the chlorine atom on the aromatic ring is expected to influence the regiochemical outcome of epoxide opening, potentially yielding substitution patterns distinct from those obtained with the non-chlorinated parent epoxide [1]. This is relevant for constructing chlorinated scaffolds in medicinal chemistry programs where halogen atoms are incorporated to modulate target binding, metabolic stability, or physicochemical properties.

Substrate for Investigating Epoxide Hydrolase Substrate Specificity and Structure-Activity Relationships

Given the established activity of the parent scaffold with epoxide hydrolases and styrene oxide isomerase [1], the 4-chloro derivative can be employed as a probe substrate in enzymatic studies to elucidate how aromatic ring substitution (specifically, 4-chloro) affects substrate recognition, binding affinity, and turnover rates by epoxide-metabolizing enzymes. Such studies are essential for understanding the structure-activity relationships governing epoxide hydrolase catalysis and for developing predictive models of xenobiotic metabolism .

Reference Standard for Analytical Method Development and Chromatographic Profiling

Due to its distinct predicted LogP (2.73) compared to the non-chlorinated analog (LogP 2.07) [1], this compound can serve as a reference standard for developing and validating reverse-phase HPLC or LC-MS methods aimed at separating and quantifying chlorinated from non-chlorinated epoxide species in complex reaction mixtures. Its unique retention time profile can aid in method calibration and impurity profiling .

Chiral Building Block via Asymmetric Epoxide Hydrolysis

Following the precedent established for the parent scaffold, which undergoes highly enantioselective hydrolysis to yield chiral alcohols (up to 99% ee) [1], the 4-chloro derivative represents a candidate substrate for similar biocatalytic kinetic resolution. Successful application would provide access to enantiomerically enriched chlorinated 1,2-dihydronaphthalenols, valuable intermediates for asymmetric synthesis of bioactive molecules.

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